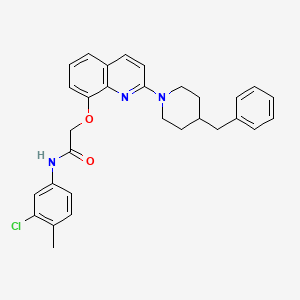
2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound 2-((2-(4-benzylpiperidin-1-yl)quinolin-8-yl)oxy)-N-(3-chloro-4-methylphenyl)acetamide is a synthetic molecule that appears to be designed for pharmacological activity. While the provided papers do not directly discuss this specific compound, they do provide insights into similar compounds and their biological activities. For instance, 2-(Quinolin-4-yloxy)acetamides have been reported as potent inhibitors of Mycobacterium tuberculosis growth, suggesting that the quinoline moiety is significant for antimicrobial activity . Additionally, anilidoquinoline derivatives have shown therapeutic efficacy in treating Japanese encephalitis, indicating the potential for quinoline derivatives in antiviral therapies .
Synthesis Analysis
The synthesis of related quinoline derivatives often involves cyclization reactions and modifications of lead compounds to enhance their biological activity. For example, the synthesis of quinolin-8-ols from 2-(3-hydroxyphenyl)ethyl ketone O-2,4-dinitrophenyloximes involves cyclization with NaH and 2,3-dichloro-5,6-dicyano-p-benzoquinone . Similarly, the synthesis of N-[(2,4-dichlorophenyl)methyl]-2-(1-(R-benzyl)-2,4-dioxo-quinazolin-3-yl)acetamides involves alkylation reactions in a dimethylformamide environment . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of quinoline derivatives is crucial for their biological activity. The presence of a benzyl group, as seen in the compound of interest, is a common feature in many biologically active molecules. The structure-activity relationship (SAR) studies of similar compounds have shown that specific substitutions on the quinoline ring can significantly affect their pharmacological properties .
Chemical Reactions Analysis
Quinoline derivatives can undergo various chemical reactions, including cyclization, alkylation, and condensation, to form new compounds with potential biological activities. The Claisen–Schmidt-type condensation reaction is one example of how novel derivatives can be synthesized, as demonstrated in the synthesis of N-{2-[(3-oxo-1,3-dihydro-2-benzofuran-1-yl)acetyl]phenyl}acetamide .
Physical and Chemical Properties Analysis
The physical and chemical properties of quinoline derivatives, such as solubility, stability, and reactivity, are influenced by their molecular structure. The presence of electron-withdrawing or electron-donating groups can affect these properties and, consequently, the pharmacokinetics and pharmacodynamics of the compounds. The compounds discussed in the provided papers are designed to have low toxicity and high activity, which are desirable properties for drug development .
Wissenschaftliche Forschungsanwendungen
Anion Coordination and Spatial Orientations The study of amide derivatives like N-[2-(4-methoxyphenyl)-ethyl]-2-(quinolin-8-yl-amino)acetamide illustrates their potential in forming specific spatial orientations and coordinating with anions. These compounds exhibit unique geometries and self-assemble into structures through weak interactions, showcasing the structural diversity and potential application in material science and molecular engineering (Kalita & Baruah, 2010).
Catalysis and Chemical Synthesis Derivatives have been utilized in catalysis, as demonstrated by the preparation of pincer functionalized quinoline ruthenium catalysts. These catalysts facilitate ketone reduction, highlighting their importance in synthetic chemistry and potential industrial applications (Facchetti et al., 2016).
Antimalarial Activity Research on quinoline derivatives has also revealed their antimalarial activity. A series of compounds demonstrated significant potency against Plasmodium berghei in mice, suggesting their potential in developing new antimalarial therapies (Werbel et al., 1986).
Anti-Inflammatory Properties Investigations into quinoxaline and benzylpiperidinyl derivatives have identified compounds with significant anti-inflammatory properties. These findings indicate potential therapeutic applications in treating inflammation-related conditions (Smits et al., 2008).
Structural and Fluorescence Studies The structural aspects of similar amide-containing derivatives have been extensively studied. These compounds form salts and inclusion compounds with interesting fluorescence properties, suggesting applications in material sciences and as fluorescence markers (Karmakar et al., 2007).
Eigenschaften
IUPAC Name |
2-[2-(4-benzylpiperidin-1-yl)quinolin-8-yl]oxy-N-(3-chloro-4-methylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H30ClN3O2/c1-21-10-12-25(19-26(21)31)32-29(35)20-36-27-9-5-8-24-11-13-28(33-30(24)27)34-16-14-23(15-17-34)18-22-6-3-2-4-7-22/h2-13,19,23H,14-18,20H2,1H3,(H,32,35) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CTPMUOJVOWNXGB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)COC2=CC=CC3=C2N=C(C=C3)N4CCC(CC4)CC5=CC=CC=C5)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H30ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
500.0 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


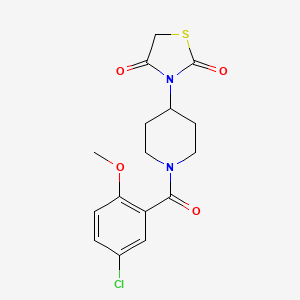

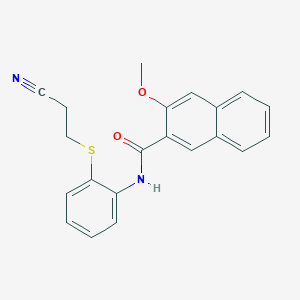
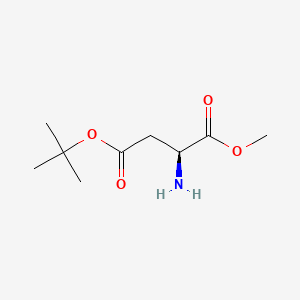
![Ethyl 2-[(tert-butoxycarbonyl)amino]-3-{[2-oxo-2-(phenethylamino)ethyl]sulfanyl}propanoate](/img/structure/B2522550.png)
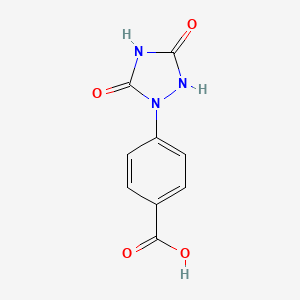
![2-(3-(4-bromophenyl)-7-oxo-3H-[1,2,3]triazolo[4,5-d]pyrimidin-6(7H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2522553.png)
![2-(4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)-N-(naphthalen-1-yl)acetamide](/img/structure/B2522556.png)

![N-cyclohexyl-1-(2,5-dimethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2522559.png)
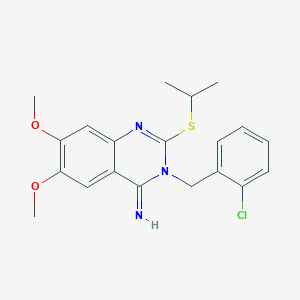
![2-fluoro-N-(10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2522561.png)
![(1R,4S,6S)-rel-2-Boc-6-hydroxy-2-azabicyclo[2.2.1]heptane](/img/no-structure.png)